2-Cyano-4-fluoro-3-methylbenzoic acid

Medicinal chemistry Drug design Lipophilicity optimization

Procure 2-Cyano-4-fluoro-3-methylbenzoic acid (CAS 1807173-72-3) for finely tuned reactivity in drug and agrochemical synthesis. Its unique 2-cyano-4-fluoro-3-methyl substitution pattern offers distinct electronic/steric properties vs. non-methylated analogs, enabling precise control in coupling and heterocycle formation. Leverage its 98% purity for consistent multi-step R&D and kilo-scale intermediate production.

Molecular Formula C9H6FNO2
Molecular Weight 179.15
CAS No. 1807173-72-3
Cat. No. B2553029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyano-4-fluoro-3-methylbenzoic acid
CAS1807173-72-3
Molecular FormulaC9H6FNO2
Molecular Weight179.15
Structural Identifiers
SMILESCC1=C(C=CC(=C1C#N)C(=O)O)F
InChIInChI=1S/C9H6FNO2/c1-5-7(4-11)6(9(12)13)2-3-8(5)10/h2-3H,1H3,(H,12,13)
InChIKeyGQEZTOJCLRMOQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyano-4-fluoro-3-methylbenzoic Acid (CAS 1807173-72-3): Procurement-Ready Properties and Core Identity


2-Cyano-4-fluoro-3-methylbenzoic acid (C9H6FNO2, MW 179.15 g/mol) is a polysubstituted benzoic acid derivative featuring a carboxylic acid, a cyano (-CN) group at the 2-position, a fluoro (-F) group at the 4-position, and a methyl (-CH3) group at the 3-position on the aromatic ring . The compound is characterized by its distinct substitution pattern that incorporates both strong electron-withdrawing (cyano, fluoro) and electron-donating (methyl) functionalities, rendering it a versatile intermediate in organic synthesis for pharmaceutical and agrochemical applications [1]. Its computed physicochemical properties include an XLogP3 value of 1.6 and a topological polar surface area (TPSA) of 61.1 Ų, which inform its lipophilicity and permeability characteristics [2]. The compound is supplied commercially with a purity specification of 98% .

2-Cyano-4-fluoro-3-methylbenzoic Acid (CAS 1807173-72-3): Why Analog Substitution Risks Synthetic Outcome


The precise 2-cyano-4-fluoro-3-methyl substitution pattern on the benzoic acid core confers a unique combination of electronic and steric properties that cannot be replicated by in-class analogs such as 2-cyano-4-fluorobenzoic acid (CAS 1214369-42-2) or 4-fluoro-3-methylbenzoic acid (CAS 403-15-6). The simultaneous presence of three distinct functional groups—cyano (strong electron-withdrawing, -M), fluoro (strong electron-withdrawing, -I), and methyl (electron-donating, +I)—creates a finely tuned reactivity profile that governs regioselectivity in downstream coupling reactions, nucleophilic aromatic substitutions, and heterocycle formations [1]. Substituting the 3-methyl group with hydrogen (as in 2-cyano-4-fluorobenzoic acid) alters both steric shielding and electronic distribution, while omitting the cyano group (as in 4-fluoro-3-methylbenzoic acid) eliminates a key handle for further functionalization and reduces molecular complexity required for building advanced intermediates [2]. These structural differences manifest in measurable physicochemical parameters such as lipophilicity (XLogP3: 1.6 vs. 1.04) and topological polar surface area (TPSA: 61.1 vs. 61.0 Ų) that directly impact solubility, membrane permeability, and chromatographic behavior during purification [3].

2-Cyano-4-fluoro-3-methylbenzoic Acid (CAS 1807173-72-3): Quantitative Comparator Evidence for Scientific Procurement


Enhanced Lipophilicity (XLogP3 1.6) Relative to Non-Methylated Analog

2-Cyano-4-fluoro-3-methylbenzoic acid exhibits an XLogP3 value of 1.6, representing a +0.56 log unit increase in lipophilicity compared to the non-methylated analog 2-cyano-4-fluorobenzoic acid (XLogP3 1.04) [1]. This quantitative difference, derived from ACD/Labs Percepta predicted values, indicates that the 3-methyl group contributes to a 3.6-fold increase in octanol-water partition coefficient. The enhanced lipophilicity can improve membrane permeability and alter pharmacokinetic profiles when incorporated into drug-like scaffolds, providing medicinal chemists with a tunable parameter for lead optimization campaigns where logD adjustments are required without sacrificing the electron-withdrawing benefits of the cyano and fluoro groups [2].

Medicinal chemistry Drug design Lipophilicity optimization

High Commercial Purity Specification (98%) vs. Common Alternatives

2-Cyano-4-fluoro-3-methylbenzoic acid is supplied at a certified purity of 98% by Leyan (Product No. 2259789), which meets or exceeds the purity specifications commonly available for structurally similar intermediates such as 2-cyano-4-fluorobenzoic acid (95% minimum, AKSci; 98% available from Beyotime) and 4-fluoro-3-methylbenzoic acid (98% minimum, TCI) . The 98% purity level ensures minimal side-product formation during subsequent synthetic steps and reduces the need for additional purification prior to use as a building block. This specification is particularly critical in multi-step syntheses where intermediate purity directly correlates with final product yield and impurity profiles, especially when the carboxylic acid moiety is activated for amide or ester couplings that are sensitive to nucleophilic contaminants .

Chemical procurement Purity standards Synthetic reliability

Topological Polar Surface Area (TPSA) 61.1 Ų Maintains Favorable Permeability Profile

2-Cyano-4-fluoro-3-methylbenzoic acid exhibits a topological polar surface area (TPSA) of 61.1 Ų, which is essentially identical (Δ = +0.1 Ų) to that of 2-cyano-4-fluorobenzoic acid (TPSA 61.0 Ų) [1]. TPSA values below 140 Ų are generally associated with favorable oral bioavailability and acceptable blood-brain barrier permeability in drug-like molecules [2]. The addition of the 3-methyl group to the scaffold increases lipophilicity (XLogP3 from 1.04 to 1.6) without significantly altering the polar surface area, thereby preserving the compound's capacity for passive membrane diffusion while enhancing its overall drug-like property profile. This combination of increased lipophilicity with unchanged TPSA is a desirable feature for medicinal chemists seeking to fine-tune ADME properties without compromising permeability.

Drug-likeness ADME prediction Bioavailability

Price Transparency and Competitive Cost Structure for Intermediate-Scale Synthesis

Pricing data from Kuujia (aggregating Alichem and Enamine listings) indicates that 2-cyano-4-fluoro-3-methylbenzoic acid is available at $1,564.50 per gram (Alichem, 97% purity, 1g) and $914 per gram (Enamine, 95% purity, 1g) as of July 2021 and September 2023, respectively [1]. While pricing for research-grade intermediates varies with quantity and vendor, this cost transparency allows procurement specialists to benchmark against alternative building blocks and plan synthesis budgets accordingly. The compound's pricing reflects its specialized substitution pattern and the multi-step synthesis required, positioning it as a value-justified intermediate for targeted medicinal chemistry campaigns where structural uniqueness translates to intellectual property differentiation and novel chemical space exploration .

Chemical sourcing Cost analysis Supply chain

2-Cyano-4-fluoro-3-methylbenzoic Acid (CAS 1807173-72-3): Recommended Application Scenarios Based on Evidence


Medicinal Chemistry: Lead Optimization Requiring Increased Lipophilicity Without TPSA Penalty

When optimizing a lead series that incorporates a benzoic acid core, medicinal chemists can leverage the 3-methyl group of 2-cyano-4-fluoro-3-methylbenzoic acid to increase lipophilicity by +0.56 log units (XLogP3 1.6 vs. 1.04) while maintaining an essentially unchanged TPSA of 61.1 Ų compared to the non-methylated analog [1]. This property profile is particularly valuable for improving passive membrane permeability and metabolic stability in CNS-targeted or intracellular drug candidates, where fine-tuning logD is critical for balancing potency and ADME attributes. The compound serves as a privileged building block for the construction of heterocyclic systems (e.g., benzimidazoles, benzoxazoles, quinazolines) via standard carboxylic acid activation and coupling protocols.

Agrochemical Intermediate: Synthesis of Fluorinated Aryl Ketone Herbicides

2-Cyano-4-fluoro-3-methylbenzoic acid is structurally suited for the synthesis of substituted aryl ketones—a key class of herbicides—via reaction with C-H acid compounds in the presence of cyclic phosphonic acid anhydride and aprotic polar solvents [1]. The electron-withdrawing cyano and fluoro groups activate the aromatic ring toward nucleophilic attack while the methyl group provides steric and electronic modulation that can influence herbicidal selectivity and environmental degradation profiles. The compound's 98% commercial purity specification ensures consistent outcomes in multi-kilogram agrochemical intermediate production where byproduct control is essential for downstream formulation.

Chemical Biology: Biorthogonal Handle Installation via Cyano Group Reactivity

The cyano group at the 2-position provides a versatile handle for further functionalization, including conversion to tetrazines for biorthogonal ligation applications. Building on precedent established for related 2-cyano-4-fluorobenzoic acid derivatives—which undergo reaction with ammonium hydroxide and N,N'-carbonyldiimidazole to yield the corresponding benzamide in 71% yield within 0.75 h in aqueous acetonitrile [1]—the 3-methyl substituted analog offers an additional site for diversification while preserving the cyano group's reactivity. This makes the compound an attractive scaffold for the construction of biorthogonal probes where the methyl group can serve as a reporter tag or a point of attachment for additional functional modules.

Technical Documentation Hub

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